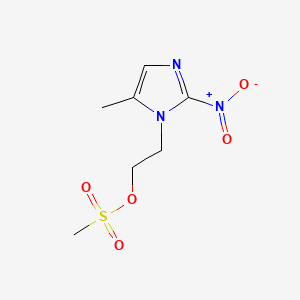
5,6-Dihydro-8-chloro-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of central nervous system-related activities. This compound is structurally related to other well-known benzodiazepines such as alprazolam and diazepam . Benzodiazepines are commonly used for their anxiolytic, anticonvulsant, and muscle relaxant properties.
Méthodes De Préparation
The synthesis of 8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine can be achieved through various synthetic routes. One method involves the use of 2-amino-5-chloro benzophenone as a starting material. The synthesis is carried out under mild conditions, often solvent-free, to obtain high yields and purity . The reaction conditions typically involve the use of reagents such as hydrazine hydrate and ethanol, with reflux at elevated temperatures .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the chloro and phenyl positions.
Common reagents used in these reactions include hydrazine hydrate, ethanol, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.
Medicine: It has potential therapeutic applications for anxiety, panic disorders, and depression.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with the GABA_A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability . This mechanism is similar to other benzodiazepines, which explains its anxiolytic and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is similar to compounds like alprazolam and diazepam. it has unique structural features that differentiate it from these compounds:
Alprazolam: Contains a 1,2,4-triazole ring fused to the benzodiazepine core.
Diazepam: Contains a 1,4-benzodiazepine core with different substituents.
These structural differences can lead to variations in their pharmacological profiles and therapeutic applications.
Propriétés
Numéro CAS |
54028-89-6 |
|---|---|
Formule moléculaire |
C17H15ClN4 |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
8-chloro-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C17H15ClN4/c1-11-10-19-14-9-13(18)7-8-15(14)22-16(11)20-21-17(22)12-5-3-2-4-6-12/h2-9,11,19H,10H2,1H3 |
Clé InChI |
URZPFYRBXQZYOC-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)

![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)


![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)



